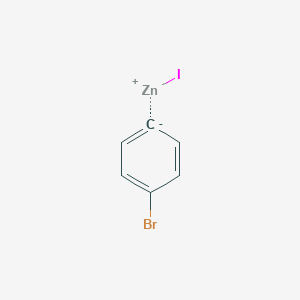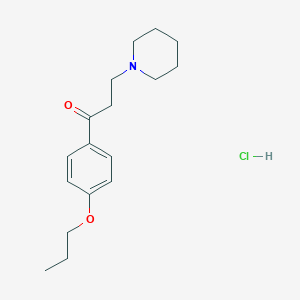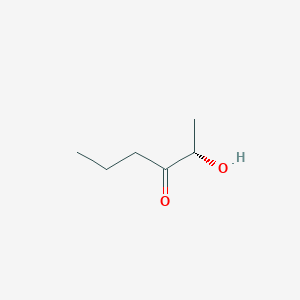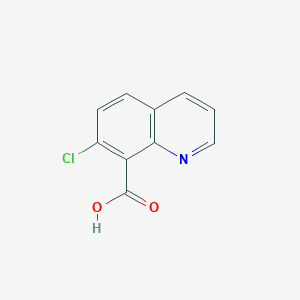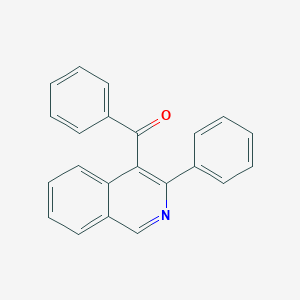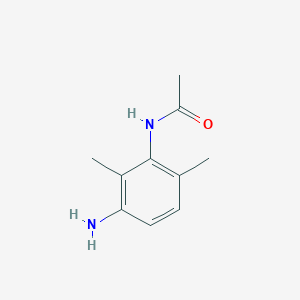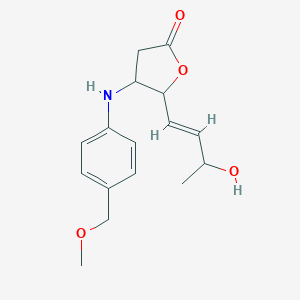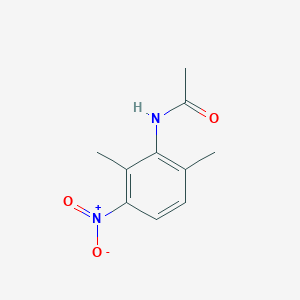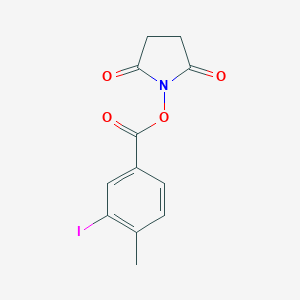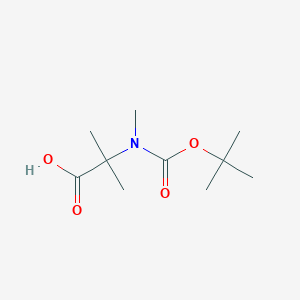
Boc-N,2-dimethylalanine
Übersicht
Beschreibung
Boc-N,2-dimethylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alanine itself is modified by the addition of two methyl groups at the second carbon (N,2-dimethylalanine). This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its non-natural structure, which can impart unique physical and chemical properties to peptides that incorporate this amino acid.
Synthesis Analysis
The synthesis of related compounds, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization . This method is significant as it provides a general approach for the ortho-dimethylation of tyrosine derivatives without causing racemization at the alpha-chiral centers. Although the paper focuses on tyrosine derivatives, the methodology could potentially be adapted for the synthesis of Boc-N,2-dimethylalanine by applying similar principles of C-H functionalization to alanine derivatives.
Molecular Structure Analysis
The molecular structure of Boc-N,2-dimethylalanine would feature a Boc-protected amino group and two methyl groups attached to the second carbon of the alanine backbone. The presence of the Boc group would make the molecule more sterically hindered and could affect its reactivity and how it is incorporated into peptides. The exact molecular structure analysis would require further studies, including X-ray crystallography or NMR spectroscopy, to determine the precise three-dimensional conformation.
Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and its reactions are well-documented. For instance, the synthesis of tert-butyl esters of N-protected amino acids can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions . This reaction proceeds at room temperature with the aid of triethylamine and 4-dimethylaminopyridine. The Boc group can be removed under acidic conditions, allowing for the amino group to be deprotected and further reacted in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-N,2-dimethylalanine would be influenced by the Boc group and the additional methyl groups. The Boc group increases the molecular weight and steric bulk, which can affect solubility and the compound's overall reactivity. The dimethyl substitution could potentially increase hydrophobicity, impacting the solubility in water and organic solvents. The exact physical and chemical properties would need to be characterized through experimental studies such as solubility tests, melting point determination, and chromatographic analysis to understand how this compound behaves under different conditions.
Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Boc-N,2-dimethylalanine is used in the field of peptide synthesis . The Boc (tert-butyl carbamate) group is used for temporary protection of the α-amino group during the synthesis process . This allows for the controlled assembly of peptides, which can then be used in various biochemical and molecular biology research .
- The Boc group can be removed by mild acidolysis, which is a beneficial property in peptide synthesis .
-
Dual Protection of Amino Functions
-
Chemical Research
-
Peptide Synthesis
- Boc-N,2-dimethylalanine is used in the field of peptide synthesis . The Boc (tert-butyl carbamate) group is used for temporary protection of the α-amino group during the synthesis process . This allows for the controlled assembly of peptides, which can then be used in various biochemical and molecular biology research .
- The Boc group can be removed by mild acidolysis, which is a beneficial property in peptide synthesis .
-
Dual Protection of Amino Functions
-
Chemical Research
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLITGXUYMJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370483 | |
| Record name | Boc-N,2-dimethylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N,2-dimethylalanine | |
CAS RN |
146000-39-7 | |
| Record name | Boc-N,2-dimethylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
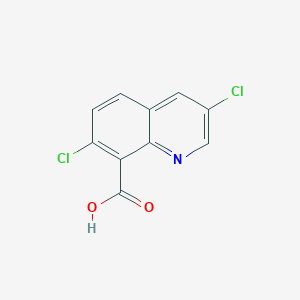
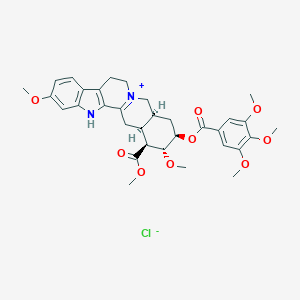
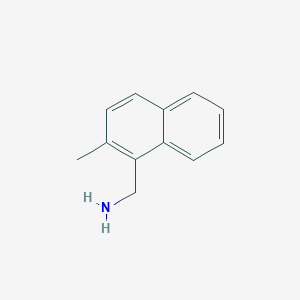
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
